

supramolecular self-assembly of isoguanosine

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An In-depth Technical Guide to the Supramolecular Self-Assembly of Isoguanosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoguanosine (isoG) is a structural isomer of guanosine (G), distinguished by the transposition of the C2 carbonyl and C6 amino groups on the purine ring.[1][2] This seemingly minor structural alteration leads to significant differences in the hydrogen bonding patterns and, consequently, the supramolecular self-assembly behavior of isoguanosine compared to its more extensively studied counterpart, guanosine.[1][3] Like guanosine, isoguanosine can form highly organized, non-covalent structures through hydrogen bonding, π – π stacking, and cation–dipole interactions.[4] These assemblies, which include discrete tetramers, pentamers, and extended hydrogels, have garnered significant interest for their potential applications in materials science, nanotechnology, and medicine, including roles as ionophores, drug delivery systems, and tools for genetic studies.[1][5][6] This guide provides a technical overview of the core principles governing isoguanosine self-assembly, summarizes key quantitative data, details common experimental protocols, and visualizes the underlying processes.

Core Principles of Isoguanosine Self-Assembly

The self-assembly of isoguanosine is a spontaneous process driven by a combination of non-covalent interactions. The resulting supramolecular architectures are dynamic and can be influenced by environmental conditions such as cation presence, solvent polarity, and temperature.[4]



- Hydrogen Bonding: The unique arrangement of hydrogen bond donors and acceptors in isoguanosine allows for the formation of planar, cyclic structures. Unlike guanosine which predominantly forms G-quartets, isoguanosine can form both tetramers and pentamers.[1][2] In the proposed tetrameric structure, the bases are held together by hydrogen bonds involving the N1 and N3 ring nitrogens, as well as the 6-amino and 2-oxo groups.[7]
- Cation Templating: The central cavity of these cyclic assemblies is rich in electronegative oxygen and nitrogen atoms, making it an ideal binding site for cations. Alkali metal ions, such as Na+, K+, and particularly Cs+, play a crucial role in templating and stabilizing these structures.[4][6] The size and charge of the cation can influence the type of assembly formed.[2] For instance, isoguanosine derivatives have shown a remarkable selectivity for Cs+ binding, leading to the formation of stable pentameric structures.[5][6]
- π-π Stacking: The planar, aromatic nature of the isoguanosine quartets and pentamers
 facilitates stacking interactions between them. This vertical association is a key driving force
 in the formation of higher-order structures, such as the nanofibers that constitute hydrogels.
 [4]

Supramolecular Architectures

Isoguanosine and its derivatives can form a variety of well-defined supramolecular structures.

Discrete Assemblies: Tetramers and Pentamers

In the presence of templating cations, isoguanosine monomers can assemble into discrete, cyclic structures.

- Tetramers (isoG4): Analogous to G-quartets, four isoguanosine molecules can form a planar structure stabilized by hydrogen bonds and a central cation.[1][2] The tetraplex formed by the oligonucleotide d(T4isoG4T4) in the presence of sodium ions has been shown to be more stable than the corresponding guanosine tetraplex.[8][9]
- Pentamers (isoG5) and Decamers: Isoguanosine exhibits a unique ability to form stable pentameric structures, particularly in the presence of cesium ions (Cs+).[6][10] These pentamers can stack to form a "decameric" sandwich-type complex, encapsulating two cations.[1] This high affinity and selectivity for Cs+ has prompted research into using isoguanosine-based ionophores for the extraction of radioactive 137Cs from waste.[5][6]



Supramolecular Hydrogels

Under specific conditions, typically at higher concentrations and in the presence of certain cations like K+, the stacking of isoguanosine assemblies leads to the formation of an entangled network of nanofibers.[6][11] This network immobilizes large amounts of water, resulting in a supramolecular hydrogel.[12]

Key properties of isoguanosine hydrogels:

- Enhanced Stability: Isoguanosine hydrogels exhibit significantly greater long-term stability compared to their guanosine counterparts. While guanosine gels often collapse within minutes or hours, isoguanosine gels can remain stable for over three months.[6][13]
- Superior Mechanical Properties: Rheological studies have shown that isoguanosine gels are mechanically more robust than guanosine gels.[13]
- Self-Healing: A hydrogel formed by mixing equimolar amounts of guanosine and isoguanosine in the presence of K+ ions demonstrated excellent self-healing properties, with a recovery time of only 20 seconds.[11]

Quantitative Data on Isoguanosine Assemblies

The following tables summarize key quantitative and comparative data regarding the properties of isoguanosine-based supramolecular structures.

Table 1: Comparison of Guanosine (G) and Isoguanosine (isoG) Hydrogel Properties



Property	Guanosine (G) Hydrogel	Isoguanosine (isoG) Hydrogel	Reference(s)
Longevity	Collapses within minutes or hours	Stable for more than 3 months	[6][13]
Storage Modulus (G')	8.78 x 10 ² Pa (at 100 Hz)	1.26 x 10 ⁴ Pa (at 100 Hz)	[13]
Cation Requirement	Requires excess cations	Can form at very low K+ concentrations (in co-gels)	[11][13]
Morphology	Structures with a width of 3 µm and length of 200 µm	Porous structures with a pore diameter of 1 µm	[11]

Table 2: Thermal Stability of Oligonucleotide Tetraplexes

Oligonucleotide	Tetraplex Structure	Stability Comparison	Reference(s)
d(T4G4T4)	[d(T4G4T4)] ₄	Less stable	[8][9]
d(T4isoG4T4)	[d(T4isoG4T4)] ₄	More stable	[8][9]

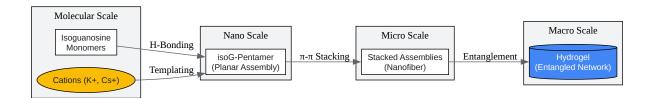
Visualization of Key Processes

Diagrams created using the DOT language provide a clear visual representation of the self-assembly process and typical experimental workflows.

Isoguanosine Self-Assembly Pathway

The following diagram illustrates the hierarchical process of isoguanosine self-assembly, from individual monomers to a supramolecular hydrogel network.





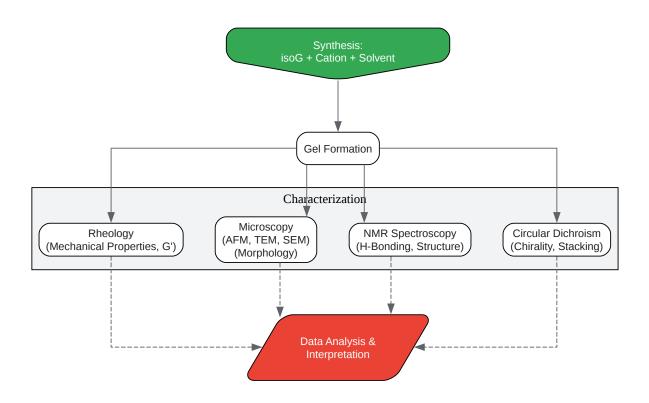
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Caption: Hierarchical self-assembly of isoguanosine into a hydrogel.

Experimental Workflow for Hydrogel Characterization

This diagram outlines a typical workflow for the synthesis and characterization of isoguanosine hydrogels.





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Caption: Workflow for isoguanosine hydrogel characterization.

Experimental Protocols

Characterizing supramolecular assemblies requires a suite of analytical techniques. Below are generalized protocols for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for probing the hydrogen-bonding interactions that define isoguanosine assemblies in solution.



- Objective: To confirm the formation of hydrogen-bonded quartets or pentamers by observing the chemical shifts of imino and amino protons.
- Methodology:
 - Sample Preparation: Dissolve the isoguanosine derivative in a deuterated organic solvent (e.g., CDCl₃, DMSO-d₆) to a known concentration.
 - Cation Addition: Add a stoichiometric amount of a cation salt (e.g., CsBPh4, KPF6).
 - Data Acquisition: Acquire ¹H NMR spectra. The disappearance of monomer signals and the appearance of new, sharp signals at distinct chemical shifts indicate the formation of a discrete, stable complex.[14] Imino protons involved in hydrogen bonding typically appear far downfield (e.g., >10 ppm).[15]
 - Advanced Analysis: Perform 2D NMR experiments, such as NOESY, to confirm throughspace proximities between protons on adjacent isoguanosine units within the assembly.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the stoichiometry of discrete assemblies.

- Objective: To identify the mass-to-charge ratio (m/z) of supramolecular complexes and confirm the number of monomers and cations involved.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the isoguanosine derivative and cation salt in a volatile solvent suitable for ESI (e.g., acetonitrile, methanol).
 - Infusion: Infuse the sample directly into the ESI source. The gentle nature of this ionization technique can keep non-covalent complexes intact in the gas phase.
 - Data Analysis: Analyze the resulting mass spectrum for peaks corresponding to the expected masses of assemblies, such as [(isoG)₅·Cs]⁺ or [(isoG)₁₀·2Cs]²⁺.[2][16]



Microscopy (AFM, TEM)

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of higher-order structures like nanofibers and hydrogel networks.[17]

- Objective: To directly observe the nanostructure of self-assembled fibers and the porous network of hydrogels.[18]
- Methodology:
 - Sample Preparation (TEM): A small amount of the hydrogel or a solution of the assembled fibers is placed on a TEM grid (e.g., carbon-coated copper grid). The sample may be negatively stained (e.g., with uranyl acetate) to enhance contrast. The grid is then dried before imaging.
 - Sample Preparation (AFM): A dilute solution of the assemblies is drop-casted onto a clean, flat substrate (e.g., mica, highly oriented pyrolytic graphite). The solvent is allowed to evaporate. The hydrogel can also be imaged directly.[17][19]
 - Imaging: The sample is imaged using the respective microscope. AFM provides threedimensional topographical information, allowing for measurements of fiber height and width, while TEM provides a two-dimensional projection with high resolution.[19][20]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the chiral organization and stacking of the nucleobases in the supramolecular structure.

- Objective: To detect the formation of ordered, stacked assemblies, which often produce a characteristic CD signal.
- Methodology:
 - Sample Preparation: Prepare a solution of the isoguanosine derivative under conditions that promote self-assembly.
 - Data Acquisition: Record the CD spectrum over a relevant wavelength range (e.g., 220-340 nm). The appearance of a strong CD signal, for instance, a positive band around 305



nm for d(T4isoG4T4) tetraplexes, is indicative of tetraplex formation.[7]

 Thermal Denaturation: Monitor the change in the CD signal at a characteristic wavelength as a function of temperature. This provides information on the thermal stability of the assembly and allows for the determination of a melting temperature (Tm).[7]

Applications in Drug Development and Research

The unique properties of isoguanosine assemblies make them promising for several applications:

- Drug Delivery: The hydrogel network can serve as a biocompatible matrix for the encapsulation and sustained release of therapeutic agents.[13][21] The self-healing nature of mixed G-isoG gels is particularly attractive for injectable delivery systems.[11]
- Ion Sensing and Extraction: The high selectivity of isoguanosine pentamers for cesium ions makes them valuable for developing sensors and extraction agents for this specific cation.[5]
- Biomaterials: The enhanced stability and robust mechanical properties of isoguanosine hydrogels make them suitable candidates for tissue engineering scaffolds.[6][12]

Conclusion

The supramolecular self-assembly of isoguanosine provides a versatile platform for the bottom-up construction of functional nanomaterials.[4] Its ability to form highly stable tetrameric and unique pentameric structures, leading to robust and long-lived hydrogels, distinguishes it from guanosine.[1][13] A multi-technique approach combining spectroscopy, spectrometry, and microscopy is essential for the comprehensive characterization of these complex systems. Continued research into modifying the isoguanosine scaffold and controlling its assembly will undoubtedly unlock new applications in drug development, materials science, and beyond.[2]

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